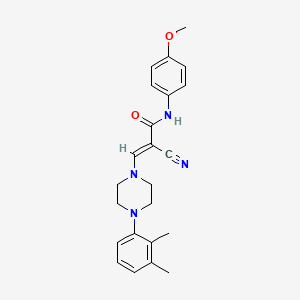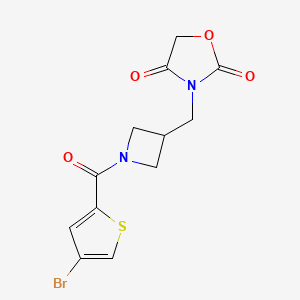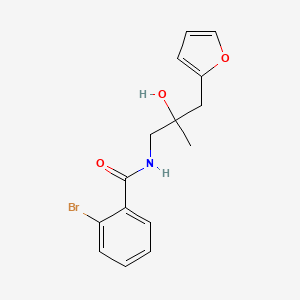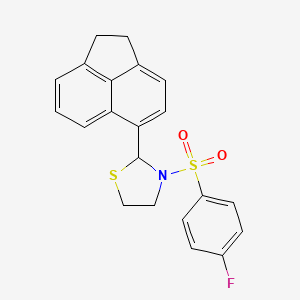
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been found to be a potent agonist of the mu-opioid receptor and has been used in scientific research for its analgesic properties.
Mecanismo De Acción
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide has been found to produce analgesia in animal models of pain. It has also been found to produce respiratory depression, which is a common side effect of opioid analgesics. In addition, it has been found to produce sedation and hypothermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent mu-opioid receptor agonist, which makes it useful in the study of pain pathways and the development of new analgesics. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. It has been found to produce respiratory depression, which can be dangerous in high doses. In addition, it has been found to produce tolerance and dependence, which can complicate its use in long-term studies.
Direcciones Futuras
There are several future directions for the study of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide. One area of research is the development of new analgesics based on the structure of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide. Another area of research is the study of the mechanisms of opioid tolerance and dependence. Finally, there is a need for further research into the safety and efficacy of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide in humans, as most of the studies to date have been conducted in animal models.
Métodos De Síntesis
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide is synthesized from 2-(1-methylindolin-5-yl)ethanamine and cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide has been used in scientific research as an analgesic and in the study of opioid receptors. It has been found to be a potent mu-opioid receptor agonist, which makes it useful in the study of pain pathways and the development of new analgesics. It has also been used in the study of opioid tolerance and dependence.
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-21-11-8-16-12-15(6-7-17(16)21)18(22-9-2-3-10-22)13-20-19(23)14-4-5-14/h6-7,12,14,18H,2-5,8-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLFOSSNWNAEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)




![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)